1-Benzyl-3-(3-bromophenyl)piperazine 1-Benzyl-3-(3-bromophenyl)piperazine
Brand Name: Vulcanchem
CAS No.: 1248908-02-2
VCID: VC3075948
InChI: InChI=1S/C17H19BrN2/c18-16-8-4-7-15(11-16)17-13-20(10-9-19-17)12-14-5-2-1-3-6-14/h1-8,11,17,19H,9-10,12-13H2
SMILES: C1CN(CC(N1)C2=CC(=CC=C2)Br)CC3=CC=CC=C3
Molecular Formula: C17H19BrN2
Molecular Weight: 331.2 g/mol

1-Benzyl-3-(3-bromophenyl)piperazine

CAS No.: 1248908-02-2

Cat. No.: VC3075948

Molecular Formula: C17H19BrN2

Molecular Weight: 331.2 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-3-(3-bromophenyl)piperazine - 1248908-02-2

Specification

CAS No. 1248908-02-2
Molecular Formula C17H19BrN2
Molecular Weight 331.2 g/mol
IUPAC Name 1-benzyl-3-(3-bromophenyl)piperazine
Standard InChI InChI=1S/C17H19BrN2/c18-16-8-4-7-15(11-16)17-13-20(10-9-19-17)12-14-5-2-1-3-6-14/h1-8,11,17,19H,9-10,12-13H2
Standard InChI Key FTSDFNZLMWWGJX-UHFFFAOYSA-N
SMILES C1CN(CC(N1)C2=CC(=CC=C2)Br)CC3=CC=CC=C3
Canonical SMILES C1CN(CC(N1)C2=CC(=CC=C2)Br)CC3=CC=CC=C3

Introduction

Chemical Identity and Structure

Basic Identification

1-Benzyl-3-(3-bromophenyl)piperazine is a piperazine derivative characterized by a 3-bromophenyl group and a benzyl substituent attached to the piperazine ring. This compound is identified by the following key parameters:

ParameterValue
CAS Registry Number1248908-02-2
Molecular FormulaC₁₇H₁₉BrN₂
Molecular Weight331.26 g/mol
Purity (Commercial Grade)Minimum 95%

The compound features a piperazine core structure, which is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions (1,4-positions) . The benzyl group is attached to one nitrogen atom, while the 3-bromophenyl group is connected to the 3-position of the piperazine ring, creating a unique chemical architecture with specific reactivity patterns.

Structural Features

The molecular structure of 1-Benzyl-3-(3-bromophenyl)piperazine incorporates several key features:

  • A central piperazine ring serving as the core scaffold

  • A benzyl group (C₆H₅CH₂-) attached to one of the nitrogen atoms

  • A 3-bromophenyl group (3-BrC₆H₄-) connected to the 3-position of the piperazine ring

  • Two nitrogen atoms in the piperazine ring, one tertiary (connected to the benzyl group) and one secondary

These structural elements contribute to the compound's chemical behavior, including its basicity, nucleophilicity, and potential for further functionalization .

Physical and Chemical Properties

PropertyValue
Physical StateSolid
ColorNot specified in available sources
SolubilityExpected to be soluble in organic solvents such as dichloromethane, chloroform, and DMSO
Molecular Weight331.26 g/mol

Chemical Properties

As a piperazine derivative, 1-Benzyl-3-(3-bromophenyl)piperazine is expected to exhibit properties typical of tertiary amines . These likely include:

  • Basic character due to the nitrogen atoms in the piperazine ring

  • Ability to form salts with acids

  • Potential to act as a ligand in coordination chemistry due to the nitrogen atoms

  • Reactivity at the bromine position, which could allow for further functionalization through various coupling reactions

The presence of the bromine atom in the phenyl ring provides a reactive site for potential modifications through cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions .

Synthesis and Preparation

Synthetic Routes

  • Alkylation of 3-(3-bromophenyl)piperazine with benzyl bromide or benzyl chloride

  • Reductive amination between benzaldehyde and 3-(3-bromophenyl)piperazine

  • Coupling reactions between appropriately functionalized piperazine derivatives and 3-bromophenyl compounds

The synthesis would likely require careful control of reaction conditions to ensure regioselectivity and to prevent over-alkylation of the piperazine nitrogens.

QuantityStatus
10 mgDiscontinued
100 mgDiscontinued
1 gDiscontinued

This suggests that the compound may have had limited commercial demand or may have been primarily produced for specific research purposes.

Supply Considerations

The discontinued status of 1-Benzyl-3-(3-bromophenyl)piperazine raises several considerations for researchers interested in this compound:

  • Custom Synthesis: Researchers requiring this compound might need to arrange for custom synthesis through specialized chemical service providers.

  • Alternative Compounds: Depending on the intended application, researchers might consider structurally similar compounds that are commercially available.

  • In-house Synthesis: Research groups with appropriate synthetic capabilities might opt to synthesize the compound in-house following published or developed synthetic routes.

Related Compounds and Structural Analogs

Structural Relatives

Several structurally related compounds can provide insight into the potential properties and applications of 1-Benzyl-3-(3-bromophenyl)piperazine:

  • 1-(3-Bromophenyl)piperazine (CAS: 31197-30-5): A simpler analog lacking the benzyl group, this compound has been more extensively studied and characterized .

  • Other substituted phenylpiperazines: Compounds such as 1-(4-chlorophenyl)piperazine, 1-(4-methoxyphenyl)piperazine, and 1-(4-bromophenyl)piperazine represent similar structural frameworks with different substitution patterns .

Comparative Analysis

The following table compares 1-Benzyl-3-(3-bromophenyl)piperazine with some of its structural relatives:

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
1-Benzyl-3-(3-bromophenyl)piperazine1248908-02-2C₁₇H₁₉BrN₂331.26 g/molBenzyl group at N-1, 3-bromophenyl at position 3
1-(3-Bromophenyl)piperazine31197-30-5C₁₀H₁₃BrN₂241.13 g/mol3-Bromophenyl at N-1, no benzyl group
1-(4-Bromophenyl)piperazineNot specified in resultsC₁₀H₁₃BrN₂241.13 g/mol4-Bromophenyl at N-1, no benzyl group

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator